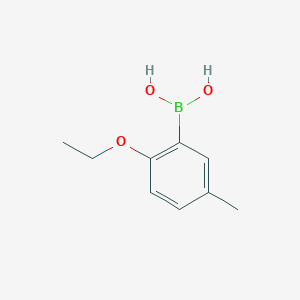

2-Ethoxy-5-methylphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-ethoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGGTPGSWHNQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404914 | |

| Record name | 2-Ethoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123291-97-4 | |

| Record name | 2-Ethoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethoxy 5 Methylphenylboronic Acid

Traditional Synthetic Routes for Arylboronic Acids

Classic methods for arylboronic acid synthesis have long relied on the generation of highly reactive organometallic reagents from aryl halides, which are then trapped with a boron-containing electrophile. nih.govorgsyn.org

This approach is one of the most fundamental methods for creating a carbon-boron bond. nih.gov It involves a two-step process: first, the generation of an organometallic (Grignard or organolithium) reagent from a corresponding aryl halide, and second, the reaction of this intermediate with a trialkyl borate (B1201080) ester, followed by aqueous workup. nih.govresearchgate.net A suitable precursor for 2-ethoxy-5-methylphenylboronic acid in these routes would be a halogenated derivative, such as 1-bromo-2-ethoxy-5-methylbenzene.

The reaction of an arylmagnesium halide (Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is a widely used method for synthesizing arylboronic acids. nih.govgoogle.com The process begins with the formation of the Grignard reagent, for instance, (2-ethoxy-5-methylphenyl)magnesium bromide, by reacting 1-bromo-2-ethoxy-5-methylbenzene with magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. clockss.org The resulting boronate complex is subsequently hydrolyzed with acid to yield the final this compound. google.comclockss.org

The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of multiple aryl groups to the boron center. google.com While effective, this method's sensitivity to moisture and air, and its incompatibility with functional groups sensitive to highly basic and nucleophilic Grignard reagents, can be limitations. acs.org

Table 1: General Scheme for Grignard-based Synthesis

| Step | Reactants | Product | Key Conditions |

| 1. Grignard Formation | 2-ethoxy-5-methyl-phenyl halide, Mg | (2-ethoxy-5-methylphenyl)magnesium halide | Ethereal solvent (e.g., THF, Et₂O) |

| 2. Borylation | Grignard reagent, Trialkyl borate | Boronate ester intermediate | Low temperature (e.g., -78 °C) |

| 3. Hydrolysis | Boronate ester, Aqueous acid | This compound | Acidic workup |

An alternative to Grignard reagents is the use of organolithium intermediates, which are typically formed via lithium-halogen exchange. wikipedia.org This reaction involves treating an aryl halide, like 1-bromo-2-ethoxy-5-methylbenzene, with a strong organolithium base, most commonly n-butyllithium (n-BuLi). acs.orgwikipedia.org The exchange is rapid, especially with aryl bromides and iodides, and generates the aryllithium species. wikipedia.org

This highly reactive intermediate is then quenched with a trialkyl borate at very low temperatures. acs.orgnih.gov Subsequent acidic hydrolysis liberates the desired arylboronic acid. acs.org This method is often faster than the Grignard approach but shares similar limitations regarding functional group tolerance and the need for stringent anhydrous and anaerobic conditions. acs.org An "in situ quench" protocol, where the organolithium formation and borylation occur in the same pot, has been shown to be effective for certain substrates, particularly those sensitive to organolithium species. acs.org

Arylboronic acids can also be prepared through the transmetallation of other organometallic compounds, such as arylsilanes or arylstannanes. nih.gov In this process, a trialkylaryl silane (B1218182) or stannane (B1208499) reacts with a boron halide (e.g., boron tribromide, BBr₃). This reaction exchanges the silicon or tin group for a dihaloboryl group. The resulting arylboron dihalide is then hydrolyzed to produce the arylboronic acid. nih.gov While this method avoids the use of highly reactive Grignard or organolithium reagents, its utility is often limited by the availability and preparation of the required arylsilane or arylstannane precursors. nih.gov

Electrophilic Trapping of Arylmetal Intermediates with Borate Esters

Transition Metal-Catalyzed Borylation Strategies

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed reactions, which offer milder conditions, greater functional group tolerance, and often higher efficiency compared to traditional methods. acs.orgbeilstein-journals.org

The Miyaura borylation is a powerful and widely adopted palladium-catalyzed cross-coupling reaction for the synthesis of arylboronic esters, which can be readily hydrolyzed to the corresponding boronic acids. beilstein-journals.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-2-ethoxy-5-methylbenzene) to form a palladium(II) intermediate. alfa-chemistry.com

Transmetallation: The diboron reagent, activated by a base (such as potassium acetate (B1210297) or potassium phenoxide), transfers a boryl group to the palladium(II) complex, displacing the halide. organic-chemistry.orgalfa-chemistry.com The base is crucial and is thought to facilitate the transmetallation step by forming a more reactive palladium-alkoxide or -acetate species. organic-chemistry.org

Reductive Elimination: The resulting arylpalladium(II) boryl complex undergoes reductive elimination to release the arylboronic ester product (e.g., 2-(2-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and regenerate the active palladium(0) catalyst. alfa-chemistry.com

The Miyaura borylation is renowned for its mild reaction conditions and excellent tolerance of a wide array of functional groups, making it a superior choice for complex molecule synthesis. acs.orgorganic-chemistry.org The resulting pinacol (B44631) boronate esters are stable, can be purified by chromatography, and are often used directly in subsequent reactions like the Suzuki coupling. organic-chemistry.org Alternatively, they can be hydrolyzed to the boronic acid if desired. The use of tetrahydroxydiboron (B82485) (B₂(OH)₄) as the boron source allows for the direct synthesis of arylboronic acids, avoiding the need for a final hydrolysis step. researchgate.netorganic-chemistry.org

Table 2: Key Components in Miyaura Borylation

| Component | Example(s) | Role in Reaction |

| Aryl Halide | 1-bromo-2-ethoxy-5-methylbenzene | Electrophilic partner, source of the aryl group |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Source of the boryl group |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the cross-coupling cycle |

| Ligand | dppf, SPhos, XPhos | Stabilizes and activates the palladium catalyst |

| Base | KOAc, K₃PO₄, KOPh | Activates the boron reagent and facilitates transmetallation |

| Solvent | Dioxane, Toluene, DMSO | Provides the reaction medium |

Direct Boronylation via C-H Functionalization

The direct borylation of hydrocarbons through C-H activation has become a sophisticated and efficient tool for creating versatile organoboron compounds. rsc.org This method offers a straightforward route to aryl-boronic esters, which are key intermediates in organic synthesis. ed.ac.uk Traditionally, the regioselectivity of these reactions is governed by steric factors. rsc.org However, significant research has been dedicated to developing strategies for directed, site-selective borylation, where a functional group on the substrate guides the borylation to a specific position. rsc.org

Iridium-based catalysts, such as those derived from [Ir(µ-X)(cod)]2/dtbpy, have been well-established for C(sp²)-H borylation reactions. rsc.orged.ac.uk These systems are typically insensitive to directing effects, favoring borylation at the least sterically hindered position. rsc.org In contrast, directed approaches offer control over regioselectivity, providing access to functionalized organoboranes that can be complementary to those obtained through other methods like directed ortho-metalation (DoM). rsc.org

Recent advancements have focused on using more sustainable, earth-abundant metals. Iron, for example, has emerged as an inexpensive and low-toxicity alternative for C(sp²)-H functionalization. ed.ac.uk Iron-catalyzed C(sp²)-H borylation of heteroarenes like furans and thiophenes has been developed, often employing in situ catalyst activation and photochemical methods, such as blue light irradiation. ed.ac.uk Mechanistic studies suggest that these reactions can proceed through different pathways, including C-H metalation followed by borylation, or the formation of an iron boryl species that then undergoes arylation. ed.ac.uk

Representative Catalytic Systems for C-H Borylation

| Catalyst System | Reaction Type | Key Characteristics | Reference |

|---|---|---|---|

| [Ir(µ-X)(cod)]₂/dtbpy | Arene C-H Borylation | Regioselectivity governed by sterics; highly efficient. | rsc.org |

| dmpe₂FeCl₂ / Nucleophile Activator | Heteroarene C(sp²)-H Borylation | Earth-abundant metal catalyst; activated in situ under blue light irradiation. | ed.ac.uk |

| (C₆F₅)₂B(κ²-NTf₂) | Electrophilic C-H Borylation | Metal-free borylating agent for generating B-N doped frameworks. | rsc.org |

Metal-Free C-H Borylation

While transition-metal catalysis is a powerful tool for C-H borylation, the development of metal-free strategies has gained traction to avoid potential metal contamination in the final products. nih.gov These methods often rely on the use of highly reactive borylating agents, such as boron trihalides (e.g., BBr₃ or BCl₃), in combination with a directing group on the substrate. nih.govresearchgate.net

This approach involves the coordination of a heteroatom (like nitrogen or oxygen) in the directing group to the boron trihalide, which then facilitates an intramolecular electrophilic C–H borylation at a nearby position, typically forming a stable six-membered intermediate. nih.gov This strategy has been successfully applied to a variety of substrates. For instance, a method for the metal-free C–H borylation of 2-(N-methylanilino)-5-fluoropyridines and 2-benzyl-5-fluoropyridines has been reported, demonstrating high efficiency and site-exclusivity. researchgate.netccspublishing.org.cn In this case, the 5-fluoropyridine moiety acts as the directing group. researchgate.netccspublishing.org.cn

The versatility of this metal-free approach is highlighted by its application to complex molecules, including drug derivatives like ibuprofen (B1674241) and indoprofen. nih.gov The use of an amide directing group in phenylacetic acid derivatives, for example, can selectively direct borylation. nih.gov These reactions are typically carried out under mild conditions and can be performed on a gram scale, with the borylated intermediates often being converted in a one-pot fashion to the desired boronic esters by adding reagents like pinacol. nih.govresearchgate.netccspublishing.org.cn

Examples of Metal-Free C-H Borylation

| Substrate Type | Borylating Agent | Directing Group | Key Outcome | Reference |

|---|---|---|---|---|

| α-Naphthamides | BBr₃ | Amide | Peri-selective borylation with exclusive monoselectivity. | nih.gov |

| 2-(N-methylanilino)-5-fluoropyridines | BCl₃ | 5-Fluoropyridine | Highly efficient and site-exclusive ortho-borylation. | researchgate.netccspublishing.org.cn |

| Phenylacetic Acid Drugs | BBr₃ | Amide | Demonstrates utility on complex pharmaceutical molecules. | nih.gov |

Advanced and Emerging Synthetic Techniques

The field of chemical synthesis is continuously advancing, with new technologies being developed to improve efficiency, safety, and scalability. Flow chemistry and specialized solid-phase syntheses represent the forefront of these efforts.

Flow Chemistry Approaches

Flow chemistry, or continuous-flow processing, offers numerous advantages over traditional batch synthesis. researchgate.neteuropa.eu In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. europa.eu This high degree of control and the large surface-area-to-volume ratio in flow reactors facilitate superior heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. europa.eu

These features lead to enhanced safety, as only small volumes of reactive material are present in the reactor at any given time. europa.eu Furthermore, flow chemistry enables rapid reaction optimization and seamless scaling up from laboratory to production scale without extensive redevelopment. researchgate.netresearchgate.net Integrated multi-step transformations, including in-line purification and real-time analysis, can be constructed, streamlining complex synthetic sequences. researchgate.net While specific applications to this compound are not detailed in the provided sources, the principles have been demonstrated for analogous transformations, such as the synthesis of other aromatic compounds where continuous processing led to shorter reaction times and higher yields compared to batch methods. researchgate.net

Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; can lead to hotspots. | Excellent due to high surface-area-to-volume ratio. | europa.eu |

| Safety | Large quantities of hazardous materials react at once. | Small reaction volume at any given time improves safety. | europa.eu |

| Scalability | Often requires significant re-optimization. | Achieved by running the system for a longer duration. | researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and mixing. | europa.eu |

Hydroboration of Resin-Bound Peptide Alkenes and Alkynes (for Peptide Boronic Acids)

Peptide boronic acids are important compounds in various research fields, including drug discovery. nih.govbohrium.com A significant advancement in their synthesis is the development of on-resin, late-stage hydroboration techniques. nih.govbohrium.comresearcher.life This method allows for the direct conversion of alkene and alkyne functionalities, incorporated into peptide side chains, into boronic acids while the peptide is still attached to a solid support. nih.govbohrium.com

The process typically involves the transition metal-catalyzed hydroboration of residues such as allyl- or propargylglycine (B1618536) within a peptide sequence. bohrium.com This late-stage functionalization is highly advantageous because it is compatible with all canonical amino acid residues and can be applied to a wide range of peptide sequences, including those considered difficult to synthesize. nih.govbohrium.com The resulting peptide boronic acids have shorter linker arms connecting the boron moiety to the peptide backbone compared to previously reported on-resin methods. nih.govbohrium.com

Furthermore, these on-resin hydroboration methods are both regio- and stereoselective. bohrium.com The synthesized peptide boronic acids have demonstrated the ability to bind reversibly to carbohydrates and can be further derivatized, showcasing their potential for applications in diagnostics, target recognition, and controlled release systems. nih.govbohrium.com

Key Findings in Late-Stage Hydroboration for Peptide Boronic Acids

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Methodology | On-resin, transition metal-catalyzed hydroboration of peptide alkenes and alkynes. | Allows for late-stage functionalization directly on the solid support. | nih.govbohrium.com |

| Substrates | Peptides containing residues like allyl- or propargylglycine. | Enables incorporation of boronic acid functionality at specific sites. | bohrium.com |

| Selectivity | The methods are regio- and stereoselective. | Provides precise control over the structure of the final product. | bohrium.com |

| Advantages | Produces shorter linkers; compatible with all canonical amino acids. | Overcomes limitations of previous synthetic routes. | nih.govbohrium.com |

| Applications | Demonstrated reversible binding to carbohydrates and further derivatization. | Highlights potential in drug discovery, diagnostics, and controlled release. | nih.govbohrium.com |

Reactivity and Mechanistic Investigations of 2 Ethoxy 5 Methylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful transition metal-catalyzed process that forges a carbon-carbon bond between an organoboron compound, such as 2-Ethoxy-5-methylphenylboronic acid, and an organic halide or pseudohalide. libretexts.orgfishersci.com Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance for a wide array of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. fishersci.commit.edu

Catalytic Cycle and Key Steps (Oxidative Addition, Transmetalation, Reductive Elimination)

The mechanism of the Suzuki-Miyaura reaction is a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps:

Oxidative Addition : The cycle begins with the addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halide bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) intermediate (Ar-Pd-X). libretexts.orgyoutube.comnih.gov This initial step is often the rate-determining step of the entire cycle. libretexts.org The reactivity of the organic halide decreases in the order of I > OTf (triflate) > Br > Cl. libretexts.org

Transmetalation : This is the most complex step and involves the transfer of the organic group from the boron atom to the palladium(II) center. nih.gov The presence of a base is crucial for this step. The base activates the boronic acid, like this compound, by converting it into a more nucleophilic borate (B1201080) species (e.g., [Ar-B(OH)₃]⁻). scilit.comresearchgate.net This borate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diarylpalladium(II) complex. libretexts.orgyoutube.com This process is essentially an exchange of organic groups between the boron reagent and the palladium complex. youtube.com

Reductive Elimination : In the final step, the two organic groups on the diarylpalladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.comnih.gov For reductive elimination to occur, the organic groups typically need to be in a cis orientation on the palladium complex. libretexts.org

The entire process efficiently creates a new C-C sigma bond, linking two organic fragments that were originally a boronic acid and an organic halide. youtube.comyoutube.com

Role of Palladium Catalysts and Ligands

The choice of palladium catalyst and, more critically, the supporting ligands, is paramount to the success and efficiency of the Suzuki-Miyaura coupling. While early iterations of the reaction used simple palladium sources with triarylphosphine ligands, significant advancements have been made by developing more sophisticated ligand systems. nih.gov

Palladium Precatalysts: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. mdpi.comnih.gov More advanced precatalysts, such as PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, have also been developed to improve catalytic activity. mdpi.comnih.gov

Ligands: Ligands stabilize the palladium center and modulate its reactivity, profoundly influencing the reaction's scope and efficiency. Key classes of ligands include:

Phosphines: Bulky, electron-rich phosphine (B1218219) ligands are highly effective. They promote the oxidative addition step and facilitate the reductive elimination. illinois.edu Dialkylbiaryl phosphines, such as SPhos and XPhos, have shown unprecedented activity, enabling reactions with challenging substrates like aryl chlorides, couplings of sterically hindered partners, and reactions at room temperature. nih.govnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. nih.gov They form very stable bonds with palladium, creating robust catalysts that can exhibit high activity, sometimes even in the synthesis of sterically demanding products. nih.gov

The table below summarizes some ligand types and their general impact on the reaction.

| Ligand Type | Examples | Key Characteristics | Impact on Suzuki-Miyaura Coupling |

| Triarylphosphines | Triphenylphosphine (PPh₃) | Standard, early-generation ligands. | Effective for simple couplings but limited with less reactive substrates. nih.gov |

| Dialkylbiaryl Phosphines | SPhos, XPhos, DavePhos | Bulky and electron-rich. | High catalytic activity, enables coupling of aryl chlorides and hindered substrates, often at low catalyst loadings and mild temperatures. nih.govnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable Pd complexes. | Robust catalysts with high thermal stability and activity, effective for a broad range of substrates. nih.gov |

| Ferrocene-based Phosphines | dppf | Bidentate, provides catalyst stability. | Often used in a variety of cross-coupling reactions for good yields and catalyst longevity. mdpi.com |

The electronic and steric properties of the ligand are critical. For instance, electron-donating ligands increase the electron density on the palladium, which can facilitate the oxidative addition step. nih.gov Steric bulk can promote the dissociation of ligands, creating a coordinatively unsaturated species that is more active in the catalytic cycle. nih.gov

Influence of Bases in Reaction Efficiency

The base is not a mere spectator in the Suzuki-Miyaura reaction; it plays a multifaceted and critical role in the catalytic cycle, primarily during the transmetalation step. scilit.comresearchgate.net The choice and amount of base can significantly impact the reaction's efficiency, yield, and selectivity. scilit.comresearchgate.net

The primary function of the base is to activate the organoboronic acid. It reacts with the boronic acid to form an anionic borate complex (R-B(OH)₃⁻). scilit.com This increases the nucleophilicity of the organic group on the boron, making it more readily transferable to the electrophilic palladium(II) center. scilit.com

Commonly used bases include:

Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.comresearchgate.net

Hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). researchgate.net

The effectiveness of a particular base can depend on the specific substrates and solvent system. For example, in one study, Na₂CO₃ was found to be the most effective base, providing a 98% yield in a model reaction compared to other inorganic and organic bases. researchgate.net However, a high concentration of strong bases like hydroxide can sometimes have a negative impact by promoting the formation of unreactive boronate species. researchgate.net The presence of water can also be beneficial, facilitating the formation of the necessary hydroxo-palladium species or the trihydroxyborate anion that enters the transmetalation step. researchgate.net

The table below illustrates the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction.

| Base | Solvent | Temperature (°C) | Yield (%) |

| Na₂CO₃ | THF/H₂O | 80 | 98 |

| K₂CO₃ | THF/H₂O | 80 | 95 |

| K₃PO₄ | THF/H₂O | 80 | 92 |

| NaOH | THF/H₂O | 80 | 85 |

| KOH | THF/H₂O | 80 | 88 |

| NaOAc | THF/H₂O | 80 | 70 |

| TEA | THF/H₂O | 80 | 65 |

| Data adapted from a representative study on the effect of bases. researchgate.net |

Scope with Various Organohalides and Pseudohalides

The Suzuki-Miyaura coupling is renowned for its broad substrate scope, accommodating a wide variety of organohalides and pseudohalides as coupling partners for boronic acids like this compound. fishersci.commit.edu

The reactivity of the electrophilic partner generally follows the trend of bond strength to the carbon atom: R-I > R-Br > R-OTf >> R-Cl fishersci.com

Aryl Iodides and Bromides: These are highly reactive and commonly used substrates that couple efficiently under standard conditions. fishersci.com

Aryl Triflates (OTf): Triflates are excellent leaving groups and serve as effective substitutes for halides. libretexts.org

Aryl Chlorides: Once considered challenging substrates due to the strength of the C-Cl bond, the development of advanced catalyst systems with bulky, electron-rich ligands has made the coupling of aryl chlorides routine. nih.govnih.gov

Heteroaryl Halides: The reaction is highly effective for synthesizing heterobiaryls, which are common motifs in pharmaceuticals. mit.edunih.gov Nitrogen-rich heterocycles like indazoles, benzimidazoles, and pyrazoles can be successfully coupled, often without the need for protecting the acidic N-H groups. mit.edu

Alkenyl (Vinyl) Halides: These substrates also participate readily, providing a route to conjugated dienes and styrenes. libretexts.org

The versatility of the reaction allows for the synthesis of complex molecules by coupling intricate fragments, making it a valuable tool in drug discovery and materials science. mit.edunih.gov

Aminative Suzuki-Miyaura Coupling for C-N Bond Formation

In a significant expansion of the reaction's scope, a novel three-component aminative Suzuki-Miyaura coupling has been developed. snnu.edu.cn This transformation uniquely forges a carbon-nitrogen (C-N) bond, producing diarylamines instead of the typical C-C linked biaryls. snnu.edu.cn The reaction effectively merges the pathways of the Suzuki-Miyaura and Buchwald-Hartwig amination reactions using the same classes of starting materials. snnu.edu.cn

The process involves intercepting the standard Suzuki-Miyaura catalytic cycle with a formal nitrene insertion. snnu.edu.cn Key to the success of this method is the combination of a palladium catalyst with a bulky ancillary phosphine ligand (such as tBuXPhos) and a commercially available amination reagent. snnu.edu.cn This strategic combination allows for efficient reactivity across a range of aryl halides, pseudohalides, and boronic acids. snnu.edu.cn Mechanistic studies suggest that for the amine insertion to successfully compete with the standard C-C bond formation, the traditional reductive elimination step must be slowed down. snnu.edu.cn This innovative approach opens new avenues for synthesizing complex amine-containing molecules from readily available building blocks. snnu.edu.cn

Carbonylative Suzuki-Miyaura Coupling

The carbonylative Suzuki-Miyaura coupling is another important variant where a molecule of carbon monoxide (CO) is incorporated into the product, typically leading to the formation of ketones. mdpi.comrsc.org This reaction allows for the synthesis of diaryl ketones from an aryl halide, a boronic acid, and CO gas, catalyzed by a palladium complex. mdpi.com

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the insertion of CO into the aryl-palladium bond to form a Pd(II)-acyl complex. This intermediate then undergoes transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone product. rsc.org

A significant challenge, particularly with sterically hindered substrates, is the competition with the non-carbonylative, direct Suzuki-Miyaura coupling. rsc.org Research has shown that the carbonylative pathway can be favored by controlling the reaction conditions. For example, the slow addition of the boronic acid can suppress the unwanted direct coupling, thereby increasing the yield of the desired carbonylative product. rsc.org This method has been successfully applied to the synthesis of diversely substituted 2-aroylbenzoate esters. rsc.org

Other Significant Cross-Coupling Reactions

Beyond its well-known role in Suzuki couplings, this compound is a versatile reagent in other important cross-coupling reactions for forming various carbon-heteroatom and carbon-carbon bonds.

Chan-Lam Coupling (C-N and C-O Bond Formation)

The Chan-Lam coupling, also referred to as the Chan-Evans-Lam coupling, is a powerful method for constructing aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org This reaction utilizes a copper catalyst to couple an arylboronic acid with an amine or an alcohol. wikipedia.org For this compound, this reaction provides a direct pathway to synthesize 2-ethoxy-5-methylanilines and 2-ethoxy-5-methylphenyl ethers.

A key advantage of the Chan-Lam coupling is its operational simplicity; it can often be conducted at room temperature and is tolerant of air and moisture, which distinguishes it from many air-sensitive palladium-catalyzed reactions. wikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by copper(II) acetate (B1210297), with the copper being the essential mediator of the coupling process. organic-chemistry.orgnih.gov

The proposed mechanism involves the formation of a copper(III)-aryl intermediate. wikipedia.org The cycle is believed to proceed through the coordination of the amine or alcohol to the copper(II) catalyst, followed by transmetalation with the boronic acid. This step transfers the 2-ethoxy-5-methylphenyl group to the copper center. Subsequent reductive elimination from the resulting copper(III) species forms the desired C-N or C-O bond and regenerates a copper(I) species, which can be reoxidized to copper(II) to continue the catalytic cycle. organic-chemistry.orgwikipedia.org

Table 1: Key Features of the Chan-Lam Coupling

| Feature | Description |

| Reactants | This compound; Amines, anilines, amides, phenols, alcohols. organic-chemistry.orgalfa-chemistry.com |

| Catalyst | Typically a Copper(II) salt, such as Cu(OAc)₂. organic-chemistry.orgnih.gov |

| Bonds Formed | Aryl-Nitrogen (C-N) and Aryl-Oxygen (C-O). organic-chemistry.org |

| Conditions | Often performed at room temperature, open to the air. wikipedia.orgalfa-chemistry.com |

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a cross-coupling reaction that forms a new carbon-carbon bond by reacting a thioester with a boronic acid. wikipedia.orgnih.gov In this context, this compound serves as the organoboron nucleophile, enabling the synthesis of ketones where the 2-ethoxy-5-methylphenyl group is attached to the former carbonyl carbon of the thioester.

This reaction is distinct in its use of a palladium catalyst in conjunction with a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst or mediator. wikipedia.orgyoutube.com The reaction proceeds under neutral, anaerobic conditions. wikipedia.orgnih.gov The scope of the reaction is broad, tolerating a variety of functional groups on both the thioester and the boronic acid coupling partners. wikipedia.orgyoutube.com

The mechanism is understood to involve the oxidative addition of the palladium(0) catalyst to the C–S bond of the thioester. The copper(I) salt facilitates the subsequent transmetalation step with the boronic acid, where the 2-ethoxy-5-methylphenyl group is transferred to the palladium center. The final step is a reductive elimination that forms the C-C bond of the ketone product and regenerates the palladium(0) catalyst. youtube.com Later generations of this reaction have been developed to use only catalytic amounts of copper. wikipedia.org

Table 2: Overview of the Liebeskind-Srogl Coupling

| Feature | Description |

| Reactants | This compound; Thioesters. wikipedia.org |

| Catalysts | A Palladium(0) catalyst and a Copper(I) salt co-catalyst. wikipedia.orgnih.gov |

| Bond Formed | Carbon-Carbon (C-C). wikipedia.org |

| Key Feature | Enables the conversion of thioesters to ketones under neutral conditions. nih.gov |

Boronic Acid Reactivity Beyond Cross-Coupling

The utility of this compound extends beyond metal-catalyzed cross-coupling reactions. The boron center itself possesses inherent reactivity, most notably its ability to form reversible covalent bonds with diols and polyols.

Reversible Covalent Complexation with Diols and Polyols

Boronic acids are known to react with compounds containing 1,2- or 1,3-diol functionalities, such as sugars (e.g., glucose, fructose), catechols, or polyols, to form stable cyclic esters. nih.govresearchgate.net This interaction is a reversible, covalent bonding process. researchgate.net For this compound, this reactivity allows it to act as a receptor or sensor for diol-containing molecules. The formation of these boronate esters is the basis for numerous applications in sensing and materials science. nih.gov

The reaction between this compound and a diol results in the formation of a five- or six-membered cyclic boronate ester, with the concurrent release of two molecules of water. scispace.comwikipedia.org

1,2-Diols: Reaction with 1,2-diols (e.g., from fructose (B13574) or catechols) leads to the formation of five-membered cyclic esters known as dioxaborolanes. wikipedia.org

1,3-Diols: Reaction with 1,3-diols results in the formation of six-membered cyclic esters called dioxaborinanes. wikipedia.org

The stability of the resulting cyclic ester is influenced by the geometry of the diol. Cis-diols, which are pre-organized for binding, generally form more stable complexes than acyclic or trans-diols. scispace.com

Table 3: Complexation Products of Boronic Acids and Diols

| Diol Type | Cyclic Ester Formed | Ring Size |

| 1,2-Diol | Dioxaborolane | 5-membered |

| 1,3-Diol | Dioxaborinane | 6-membered |

The complexation of this compound with diols is highly dependent on the pH of the solution. researchgate.net This dependence arises from the Lewis acidic nature of the boron atom and its ability to exist in two different hybridization states.

In aqueous solution, the boronic acid group, R-B(OH)₂, is in equilibrium with its conjugate base, the tetrahedral boronate anion, R-B(OH)₃⁻. scispace.com

Acidic/Neutral pH (below pKa): At lower pH, the boronic acid exists predominantly in its neutral, trigonal planar (sp²) form. This form binds weakly with diols. researchgate.net

Alkaline pH (near or above pKa): As the pH increases to approach the pKa of the boronic acid (typically around 9 for phenylboronic acids), the equilibrium shifts towards the anionic, tetrahedral (sp³) boronate form. scispace.com This tetrahedral boronate is geometrically better suited for complexation and binds much more strongly with diols to form the stable cyclic boronate ester. nih.govresearchgate.net

Therefore, the optimal binding of diols to this compound occurs in neutral to alkaline conditions, where a significant concentration of the highly reactive tetrahedral boronate anion is present. researchgate.net

Table 4: pH Influence on Boronic Acid State and Reactivity

| pH Condition | Predominant Boron Species | Hybridization | Diol Binding Affinity |

| Acidic (pH < pKa) | Trigonal Boronic Acid | sp² | Weak |

| Alkaline (pH ≥ pKa) | Tetrahedral Boronate Anion | sp³ | Strong |

Lewis Acidity and Coordination Chemistry

Boronic acids, including this compound, are characterized by a boron atom with a vacant p-orbital, making them effective Lewis acids. wiley-vch.de This electron deficiency allows them to accept a pair of electrons from Lewis bases, such as those containing nitrogen or oxygen atoms. nih.gov This interaction leads to the formation of a coordinate covalent bond and a change in the boron atom's geometry from trigonal planar to tetrahedral. The strength of this Lewis acidity can be influenced by the electronic properties of the substituents on the phenyl ring. wiley-vch.de Electron-withdrawing groups tend to increase acidity, while electron-donating groups, like the ethoxy and methyl groups in the title compound, may modulate this property.

The Lewis acidic nature of the boron atom in this compound facilitates its reaction with nucleophiles to form tetrahedral boronate complexes. In aqueous solutions, boronic acids can accept a hydroxide ion to convert from a neutral, trigonal planar form to an anionic, tetrahedral boronate form. nih.gov This equilibrium is pH-dependent. nih.gov The formation of these tetrahedral species is a key feature of their chemistry, enabling reversible covalent interactions with various biological molecules. nih.govcymitquimica.com For instance, the interaction with diols, a common motif in saccharides, leads to the formation of cyclic boronate esters. nih.gov While specific studies on this compound's complex formation are not detailed in the provided results, the general principles of boronic acid chemistry strongly suggest its capability to form such tetrahedral adducts with suitable nucleophiles. wiley-vch.denih.gov

Arylboronic acids are known to interact with amino acid residues that possess electron-donating side chains, such as the hydroxyl group of serine or the imidazole (B134444) group of histidine. nih.gov This interaction is of significant interest in the field of enzyme inhibition. The boronic acid can form a covalent bond with the oxygen of a serine residue within an enzyme's active site. nih.gov This process involves the boron atom accepting a pair of electrons from the serine hydroxyl group, resulting in the formation of a stable, tetrahedral boronate adduct. nih.gov This covalent linkage effectively inhibits the normal function of the serine residue, which often plays a crucial role as a nucleophile in enzymatic reactions, such as in serine proteases. nih.gov By binding to the active site serine, the boronic acid prevents it from participating in the hydrolysis of peptide bonds. nih.gov

Reactions with Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. nih.gov They include species like hydrogen peroxide (H₂O₂), superoxide (B77818) anion (O₂•⁻), and the hydroxyl radical (HO•). nih.gov The interaction of boronic acids with ROS, particularly hydrogen peroxide, is a well-documented reaction. Arylboronic acids can undergo oxidation in the presence of H₂O₂, leading to the cleavage of the carbon-boron bond and the formation of a corresponding phenol (B47542) and boric acid. This reactivity has been harnessed in the development of fluorescent probes for the detection of ROS in biological systems. While direct studies on this compound's reaction with ROS are not specified in the search results, the fundamental reactivity of the arylboronic acid functional group suggests it would be susceptible to oxidation by strong oxidants like H₂O₂. In proteins, H₂O₂ typically reacts with sulfur-containing residues like cysteine and methionine. nih.govnih.gov

Electrophilic Allyl Shifts

Information specifically detailing the participation of this compound in electrophilic allyl shifts was not found in the provided search results. This type of reaction typically involves the transfer of an allyl group from a boron atom to an electrophilic carbon center.

Hydrolysis and Protonolysis Reactions

The carbon-boron bond of boronic acids is susceptible to cleavage under certain conditions. Hydrolysis, the reaction with water, can occur, particularly with boronic esters. cymitquimica.comwiley-vch.de The stability of boronic acids and their esters towards hydrolysis varies depending on steric and electronic factors. wiley-vch.de For instance, sterically hindered boronic esters, like pinacol (B44631) esters, are generally more resistant to hydrolysis than less hindered analogues. wiley-vch.de

Protonolysis, or protodeboronation, is a reaction where the carbon-boron bond is cleaved by a proton source, leading to the replacement of the boronic acid group with a hydrogen atom. This reaction can occur under acidic conditions. While the general susceptibility of arylboronic acids to these reactions is known, specific studies quantifying the rates or detailing the mechanisms for this compound were not present in the search results. cymitquimica.com

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. In the context of boronic acids, DFT calculations are instrumental in elucidating reaction mechanisms, particularly for reactions like the Suzuki-Miyaura cross-coupling. For substituted phenylboronic acids, DFT studies have been employed to model the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mdpi.comacs.org

For a compound like 2-ethoxy-5-methylphenylboronic acid, DFT calculations would likely be used to understand how the ethoxy and methyl substituents influence the energetics of these steps. For instance, the electron-donating nature of the ethoxy and methyl groups could affect the electronic properties of the boronic acid, which in turn would influence its reactivity in the transmetalation step of the Suzuki-Miyaura coupling. acs.orgnih.gov DFT can also be used to study the stability of intermediates and the energy barriers of transition states, providing a detailed picture of the reaction pathway at a molecular level. researchgate.netresearchgate.net

Investigation of Electronic Effects of Substituents on Acidity (pKa)

The acidity of a boronic acid, quantified by its pKa value, is a critical parameter that governs its behavior in various applications, including as sensors and in dynamic covalent chemistry. The electronic nature of the substituents on the phenyl ring plays a significant role in determining the pKa. Electron-withdrawing groups generally increase the acidity (lower the pKa) of the boronic acid, while electron-donating groups decrease the acidity (increase the pKa).

A comprehensive computational study on monosubstituted phenylboronic acids has shown a good correlation between predicted and experimental pKa values. ucsf.eduunair.ac.id For this compound, both the ethoxy and methyl groups are considered electron-donating. The ethoxy group at the ortho position and the methyl group at the meta position (relative to the boronic acid group) would be expected to increase the pKa compared to unsubstituted phenylboronic acid. Computational models can predict these effects with a reasonable degree of accuracy. ucsf.eduunair.ac.id

Table 1: Predicted pKa values of substituted phenylboronic acids

| Compound | Substituent(s) | Predicted pKa (aqueous) |

| Phenylboronic acid | - | ~8.8 |

| 4-Methoxyphenylboronic acid | 4-OCH₃ (electron-donating) | ~9.3 |

| 4-Nitrophenylboronic acid | 4-NO₂ (electron-withdrawing) | ~7.1 |

| This compound | 2-OC₂H₅, 5-CH₃ (electron-donating) | > 8.8 (estimated) |

Note: The pKa for this compound is an estimation based on the effects of similar electron-donating groups.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for visualizing and understanding the intricate details of reaction pathways and the structures of high-energy transition states that are often difficult to observe experimentally. For reactions involving this compound, such as the Suzuki-Miyaura coupling, computational models can map out the entire energy profile of the reaction. researchgate.netnih.govresearchgate.net

These models can help in understanding the role of the base in the activation of the boronic acid and the subsequent transmetalation step. acs.org The steric and electronic effects of the ortho-ethoxy and meta-methyl groups on the geometry and energy of the transition states can be computationally evaluated, providing insights into the reaction kinetics and selectivity. For example, the steric bulk of the ortho-ethoxy group might influence the orientation of the reactants in the transition state, potentially affecting the efficiency of the coupling reaction. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules and the interactions between orbitals. wikipedia.org For substituted phenylboronic acids, NBO analysis can provide a quantitative description of the bonding and electronic structure. nih.govresearchgate.net It allows for the investigation of hyperconjugative interactions, such as the delocalization of electron density from the phenyl ring to the empty p-orbital of the boron atom.

In the case of this compound, NBO analysis would reveal how the electron-donating ethoxy and methyl groups affect the electron density at the boron center and the nature of the carbon-boron bond. ucsf.eduunair.ac.id This information is crucial for understanding the reactivity of the boronic acid. For example, increased electron density at the boron atom due to the substituents might influence its Lewis acidity and its ability to interact with other molecules.

Simulations of Molecular Recognition and Binding Interactions

Boronic acids are well-known for their ability to reversibly bind with diols to form cyclic boronate esters. This property is the basis for their use in sensors for saccharides and other diol-containing molecules. nih.govnih.gov Molecular recognition simulations, often employing molecular dynamics (MD) or Monte Carlo methods, can be used to study the binding interactions between this compound and various diols.

These simulations can provide insights into the stability of the resulting boronate esters and the factors that govern binding affinity and selectivity. The presence of the ethoxy and methyl groups on the phenyl ring can influence the binding process through steric and electronic effects. For instance, the ortho-ethoxy group might sterically hinder the approach of a bulky diol, or it could participate in hydrogen bonding interactions that stabilize the complex.

Modeling of Dynamic Covalent Networks based on Boronic Esters

The reversible formation of boronic esters from boronic acids and diols is a key reaction in the construction of dynamic covalent networks (DCNs). acs.orgacs.org These networks are a class of materials that can adapt their structure in response to external stimuli. Computational modeling can be used to simulate the formation and behavior of DCNs based on boronic esters derived from this compound.

These models can help in understanding how the kinetics and thermodynamics of boronic ester formation influence the macroscopic properties of the network, such as its viscoelasticity and self-healing ability. acs.org By simulating the dynamic exchange of boronic esters, researchers can predict how the network will respond to changes in conditions such as pH or the presence of competing diols. The specific substituents on the phenylboronic acid, such as the ethoxy and methyl groups, would be expected to modulate the dynamics of the network. nih.govnih.govresearchgate.net

Advanced Applications in Chemical Biology and Materials Science

Bioconjugation and Biosensing

The unique ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation of their utility in bioconjugation and biosensing. mdpi.com This interaction is particularly effective for targeting cis-diol-containing species such as saccharides and glycoproteins, which are abundant on cell surfaces and play crucial roles in biological recognition and signaling processes.

Attachment of Biomolecules to Surfaces

The principle of boronate ester formation allows for the controlled immobilization of glycoproteins and other diol-containing biomolecules onto surfaces functionalized with boronic acids. This technique is fundamental for creating bioactive surfaces for a variety of applications, including cell culture scaffolds and diagnostic arrays. By modifying a surface with 2-Ethoxy-5-methylphenylboronic acid, a platform is created that can selectively capture glycoproteins or cells via the saccharide moieties on their surfaces. This reversible attachment allows for the study of cell adhesion and the isolation of specific cell populations.

Development of Biosensors for Cis-Diol Containing Species (e.g., Saccharides, Glycoproteins)

The development of sensitive and selective biosensors for saccharides and glycoproteins is a significant area of research, with applications ranging from metabolic monitoring to cancer diagnostics. Boronic acid-based materials serve as synthetic receptors that can specifically recognize and detect these cis-diol-containing targets. mdpi.com

Fluorescent probes incorporating a boronic acid receptor, for instance, can be designed to signal the presence of glucose or other saccharides. The binding of the saccharide to the boronic acid moiety modulates the electronic properties of the probe, resulting in a detectable change in fluorescence. While specific research on this compound in this exact application is not detailed, its structural features are representative of the class of compounds used for these purposes. The reversible nature of the boronic acid-diol interaction is particularly advantageous for creating continuous monitoring systems. bohrium.comnih.gov

Targeted Drug Delivery Systems

The overexpression of certain saccharides, such as sialic acid, on the surface of cancer cells provides a unique address for targeted drug delivery. Phenylboronic acid and its derivatives have been explored as targeting ligands that can selectively bind to these cancer-associated glycans. Nanoparticles or other drug carriers can be functionalized with boronic acids to enhance their accumulation at the tumor site, thereby increasing therapeutic efficacy while minimizing off-target effects. This strategy allows for the delivery of chemotherapeutic agents directly to cancer cells, improving the therapeutic window of potent drugs.

Live-Cell Imaging Applications

Live-cell imaging allows for the visualization of dynamic cellular processes in real-time. Fluorescent probes are essential tools in this field, and boronic acids have been incorporated into probe design to enable the detection of specific analytes within living cells. rsc.org For example, probes based on boronic acids have been developed to image glucose and reactive oxygen species like hydrogen peroxide. bohrium.comnih.gov The boronic acid acts as a reaction site that, upon interaction with its target, triggers a change in the fluorophore's emission. This allows for the spatial and temporal tracking of important cellular metabolites and signaling molecules. Although probes are often complex molecules, the boronic acid unit is the key to their specific reactivity. nih.govresearchgate.net

Drug Discovery and Medicinal Chemistry

In the realm of medicinal chemistry, the boronic acid functional group is a well-established pharmacophore, most famously exemplified by the proteasome inhibitor bortezomib.

Design of Protein Inhibitors (e.g., Proteasome Inhibitors)

The proteasome is a multi-protein complex responsible for the degradation of cellular proteins, and its inhibition is a validated strategy in cancer therapy. Boronic acid-containing compounds can act as potent and reversible inhibitors of the proteasome's catalytic subunits. nih.gov The boron atom forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the proteasome's active site.

The design of novel proteasome inhibitors often involves the synthesis and evaluation of various boronic acid derivatives to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies explore how different substituents on the phenyl ring of a phenylboronic acid can influence its inhibitory activity. The ethoxy and methyl groups of this compound, for example, would be expected to influence its binding affinity and selectivity for the proteasome's active site. While specific inhibitory data for this compound is not widely published, it represents a class of building blocks used in the synthesis of more complex and potent proteasome inhibitors.

Development of Prodrugs

The development of prodrugs is a key strategy in medicinal chemistry to enhance the delivery and efficacy of therapeutic agents. Phenylboronic acids are valuable in this context due to their ability to form reversible covalent bonds with diol-containing molecules, such as those found in many drugs and biological systems. This reversible esterification can be exploited to create prodrugs that release the active pharmaceutical ingredient under specific physiological conditions, such as a change in pH.

The concept of a prodrug involves chemically modifying a drug to render it inactive until it is metabolized or chemically transformed in the body to its active form. This approach can improve a drug's solubility, stability, and bioavailability, or reduce its toxicity. Phenylboronic acid-based polymers have been investigated for their use in drug delivery systems due to their pH-responsive nature, which can facilitate the release of a drug in the acidic environment of tumor tissues, for example. scribd.com

Table 1: Phenylboronic Acid in Prodrug Development

| Feature | Description | Relevance to this compound |

| Mechanism | Formation of reversible boronate esters with diol-containing drugs. | The boronic acid group can reversibly bind to suitable functional groups on a drug molecule. |

| Trigger | pH-dependent release of the active drug. | The ethoxy and methyl substituents may influence the pKa of the boronic acid, affecting the pH sensitivity of the prodrug linkage. |

| Application | Targeted drug delivery, improved pharmacokinetics. | Potential for developing targeted therapies by linking to specific drug molecules. |

Antimicrobial and Anticancer Agents

Research has shown that various phenylboronic acid derivatives exhibit promising antimicrobial and anticancer properties. While specific studies on this compound are limited, the general class of compounds has been a subject of investigation in oncology and infectious disease research.

Halogenated phenylboronic acids, for instance, have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria. echemi.com These compounds can interfere with bacterial virulence factors, including motility and biofilm formation. echemi.com The mechanism of action is thought to involve the interaction of the boronic acid moiety with essential components of the bacterial cell. Similarly, some phenylboronic acid derivatives have shown activity against various cancer cell lines. chemimpex.com Their anticancer potential is partly attributed to their role as proteasome inhibitors, which can disrupt the cellular machinery that cancer cells rely on for growth and survival. ottokemi.com

Table 2: Biological Activity of Phenylboronic Acid Derivatives

| Activity | Research Findings | Potential Role of this compound |

| Antimicrobial | Halogenated derivatives show activity against Vibrio species. echemi.com | The specific substituents (ethoxy and methyl) would influence its antimicrobial spectrum and potency. |

| Anticancer | Phenylboronic acids and benzoxaboroles show antiproliferative and proapoptotic effects. chemimpex.com | Could potentially be investigated for similar activities against various cancer cell lines. |

| Mechanism | Inhibition of bacterial virulence factors and cellular proteasomes. echemi.comottokemi.com | The electronic properties conferred by the ethoxy and methyl groups could modulate its inhibitory activity. |

Synthetic Immunology and Immunotherapy

The field of synthetic immunology seeks to design and create molecules that can modulate the immune system. Boronic acids are emerging as important tools in this area, particularly in the development of novel immunotherapies. chembuyersguide.com Their ability to interact with biological molecules makes them suitable for targeting immune cells and influencing immune responses. chembuyersguide.com

Boronic acid derivatives are being explored as arginase inhibitors for cancer immunotherapy. humeau.com Arginase is an enzyme that can suppress the immune response in the tumor microenvironment; by inhibiting it, these compounds could help to restore the anti-tumor activity of immune cells. humeau.com Furthermore, peptides modified with boronic acids are being synthesized to create new types of immunogens and adjuvants that could be used in vaccines and other immunotherapeutic strategies. chembuyersguide.com The boronic acid group can act as an anchor to attach peptides to nanoparticles for targeted delivery or to enhance their interaction with immune cells. chembuyersguide.com

Advanced Materials Science

The unique chemical properties of boronic acids make them valuable building blocks for the creation of advanced materials with tunable properties and responsiveness to external stimuli.

Development of Polymers and Nanomaterials

This compound can serve as a monomer or a functionalizing agent in the synthesis of polymers and nanomaterials. Boronic acid-containing polymers are of significant interest due to their responsiveness to saccharides, which has led to their use in applications like glucose sensors. sigmaaldrich.com The synthesis of such polymers can be achieved through the polymerization of boronic acid-containing monomers or by post-polymerization modification. sigmaaldrich.com

Phenylboronic acid-modified nanoparticles have also been developed for various biomedical applications, including cancer treatment. These nanomaterials can be designed to be responsive to the tumor microenvironment, releasing their therapeutic payload in a targeted manner.

Enhancing Properties (e.g., Conductivity, Strength)

Responsive Supramolecular Architectures

A key feature of boronic acids is their ability to form dynamic, reversible covalent bonds, which is fundamental to the construction of responsive supramolecular architectures. These systems can change their structure and properties in response to specific stimuli, such as pH, temperature, or the presence of certain molecules like glucose.

This responsiveness has been harnessed to create "smart" materials, such as self-healing gels and materials for controlled drug release. The interaction between boronic acids and diols is a primary mechanism for the self-assembly and disassembly of these supramolecular structures. By carefully designing the molecular components, it is possible to create complex systems that can perform specific functions in response to environmental cues.

Insufficient Information Available to Generate Article on this compound as a Hydrogelator

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data and detailed findings concerning the application of this compound as a hydrogelator. While general information on phenylboronic acid (PBA) derivatives and their role in forming hydrogels is abundant, no distinct studies, experimental data, or publications were identified that focus specifically on the hydrogel-forming properties or applications of this compound.

The performed searches encompassed queries for hydrogel synthesis, stimuli-responsive hydrogels, and self-assembly mechanisms involving this compound. The results consistently provided broad overviews of PBA-based hydrogels, highlighting their potential in areas such as glucose sensing and drug delivery. These studies, however, utilize other derivatives of phenylboronic acid, such as methacrylamidophenylboronic acid or 3-(acrylamido)phenylboronic acid.

Consequently, the request to generate an article with a dedicated section on "Hydrogelators" focusing solely on this compound, complete with data tables and detailed research findings, cannot be fulfilled at this time due to the absence of the necessary source material in the public domain. Further research would be required to investigate the potential of this specific compound in the field of hydrogelators.

Analytical and Characterization Techniques in Boronic Acid Research

Spectroscopic Methods (NMR, FT-IR, UV-Vis, LC-MS/MS)

Spectroscopic techniques are indispensable for confirming the identity and purity of boronic acid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-Ethoxy-5-methylphenylboronic acid, ¹H NMR would be used to identify the number and environment of hydrogen atoms. The ethoxy group would show a characteristic triplet and quartet pattern, while the methyl group would appear as a singlet. The aromatic protons would present as a set of signals indicating their positions on the phenyl ring. ¹³C NMR would complement this by showing signals for each unique carbon atom, including the carbon atom bonded to the boron. In studies of similar compounds like 5-bromo-2-ethoxyphenylboronic acid, ¹H and ¹³C NMR spectra are recorded in solvents like DMSO-d6 to provide detailed chemical shift information.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the boronic acid group. C-H stretching vibrations from the alkyl and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The B-O stretching vibration typically appears in the 1300-1400 cm⁻¹ region. For the related 5-bromo-2-ethoxyphenylboronic acid, FT-IR spectra have been recorded and analyzed to assign these vibrational modes.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for aromatic compounds. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or water, would show absorption maxima corresponding to the π-π* transitions of the phenyl ring. The position and intensity of these absorptions can be influenced by the substituents on the ring. For instance, the UV-Vis absorption spectrum of 5-bromo-2-ethoxyphenylboronic acid has been studied in both ethanol and water, showing characteristic absorption bands in the 200-400 nm range. huatengsci.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the separation, identification, and quantification of compounds. In the analysis of this compound, LC would separate the compound from any impurities, and the mass spectrometer would provide information about its molecular weight and fragmentation pattern, confirming its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. A patent document mentions the use of mass spectrometry for the characterization of compounds including this compound. googleapis.com

Chromatographic Techniques (GC-MS, HPLC, SPE)

Chromatographic methods are essential for the purification and analysis of boronic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and thermally stable boronic acid derivatives. Often, derivatization is required to increase the volatility of the boronic acid. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data for identification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of boronic acids. googleapis.com A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. A UV detector can be used for quantification.

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate the analyte of interest from a complex matrix. For boronic acids, SPE cartridges with specific sorbents can be used to selectively retain the compound, which can then be eluted with a suitable solvent for further analysis.

Potentiometric and Spectrophotometric Titrations for pKa Determination

The acid dissociation constant (pKa) is a critical parameter for boronic acids as it governs their ionization state in solution, which in turn affects their solubility, reactivity, and biological interactions. Potentiometric titration is a common method for pKa determination. This involves titrating a solution of the boronic acid with a standard base and monitoring the pH change. The pKa can be determined from the inflection point of the resulting titration curve. UV-spectroscopic titration is another method where the change in the UV-Vis absorbance spectrum of the boronic acid at different pH values is used to determine the pKa.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. rsc.org In the context of boronic acid research, ITC is used to measure the binding affinity, enthalpy (ΔH), and entropy (ΔS) of the interaction between a boronic acid and other molecules, such as diols (including saccharides) or proteins. mdpi.comresearchgate.netdntb.gov.ua The technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. rsc.org For example, ITC has been used to determine the binding constants of various boronic acids with saccharides like fructose (B13574) and glucose. rsc.org

Future Directions and Emerging Research Areas

Development of New Catalysts and Reagents

The development of novel and efficient catalysts is a cornerstone of modern chemistry. Boronic acids, including 2-Ethoxy-5-methylphenylboronic acid, are recognized for their potential to act as or be precursors to catalysts in a variety of organic transformations. Their utility often stems from the Lewis acidic nature of the boron atom, which can activate substrates and facilitate bond formation.

One of the most prominent areas of application for boronic acids is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org While this compound is a common building block in these reactions, functioning as a nucleophilic partner, its role in the development of the catalyst itself is an area of ongoing exploration. Research is focused on designing new phosphine (B1218219) ligands and palladium precatalysts that can enhance the efficiency and scope of these reactions, and substituted phenylboronic acids are crucial for testing the efficacy of these new systems.

Transition Metal-Free Reactions

The drive towards more sustainable and cost-effective chemical synthesis has spurred significant interest in transition metal-free reactions. elsevierpure.com These reactions offer advantages by avoiding the use of expensive and potentially toxic heavy metals. Boronic acids have been shown to participate in and catalyze a range of reactions without the need for a transition metal catalyst. nih.govresearchgate.netnih.govchemrxiv.orgnih.gov

For instance, the base-promoted 1,2-addition of arylboronic acids to aldehydes and ketones represents a key transition metal-free method for the formation of carbon-carbon bonds. nih.gov While specific studies detailing the use of this compound in this context are not widely documented, the general mechanism involves the formation of a boronate species that is nucleophilic enough to attack the carbonyl carbon. The electronic and steric properties of the ethoxy and methyl groups on the phenyl ring of this compound could influence the reactivity and selectivity of such reactions, making it a valuable substrate for future investigations in this area.

Activation and Functionalization of Small Molecules

The activation of small, abundant, and relatively inert molecules like carbon dioxide (CO2), dihydrogen (H2), and ammonia (B1221849) (NH3) is a significant challenge in chemistry with profound implications for sustainable energy and chemical production. Frustrated Lewis Pairs (FLPs), which consist of a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, have emerged as a powerful tool for the activation of these small molecules.

Organoboranes, derived from boronic acids, are key components of many FLPs. The Lewis acidic boron center can interact with and activate small molecules. While direct applications of this compound in this specific area are yet to be extensively reported, its derivatives could potentially be used to construct novel FLPs. The electronic properties imparted by the ethoxy and methyl substituents could be harnessed to fine-tune the Lewis acidity of the boron center, thereby influencing the reactivity of the resulting FLP towards small molecule activation.

Exploration of Boron-Doped Aromatic Compounds

Boron-doped polycyclic aromatic hydrocarbons (PAHs) are a class of materials with intriguing electronic and photophysical properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. rsc.orgnih.govnih.govresearchgate.netresearchgate.net The incorporation of a boron atom into a PAH framework alters its electronic structure, often leading to a lower LUMO (Lowest Unoccupied Molecular Orbital) energy and unique emission characteristics.

The synthesis of these materials often involves the use of arylboronic acids as precursors. rsc.orgnih.gov Arylboronic acids like this compound can be used in cyclization reactions to create the boron-containing ring systems within the larger aromatic structure. The substituents on the phenyl ring can influence the properties of the final boron-doped PAH, such as its solubility, solid-state packing, and electronic behavior. Future research will likely focus on the systematic synthesis and characterization of novel boron-doped PAHs derived from a variety of substituted phenylboronic acids, including this compound, to establish clear structure-property relationships.

Below is a table summarizing the photophysical properties of some representative boron-doped PAHs, illustrating the impact of their molecular structure on their absorption and emission characteristics.

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| B-doped PAH 1 | 450 | 480 | 30 |

| B-doped PAH 2 | 520 | 550 | 30 |

| B-doped PAH 3 | 614 | 650 | 36 |

This table presents generalized data for illustrative purposes and does not represent specific compounds derived from this compound, as such specific data is not yet available in the literature.

Metallomimetic Chemistry and Catalysis

Metallomimetic chemistry aims to replicate the catalytic activity of metal complexes using non-metallic, main-group elements. The ability of boron to exhibit Lewis acidity and participate in various bonding modes makes it a candidate for developing metal-free catalysts that can mimic the function of transition metals.

While this is a nascent field, the concept revolves around designing organoboron compounds that can activate substrates and facilitate chemical transformations in a manner analogous to metal catalysts. The specific role of this compound in this area has not been defined. However, the principles of catalyst design suggest that the electronic and steric environment around the boron atom is crucial. The ethoxy and methyl groups on the aromatic ring of this compound could play a role in modulating the reactivity of any potential metallomimetic catalyst derived from it. Future research in this area will involve the rational design and synthesis of complex organoboron structures and the evaluation of their catalytic activity in a range of organic reactions.

Novel Applications in Targeted Release of Active Substances

Phenylboronic acids are known to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors and drug delivery systems. rsc.orgnih.govmdpi.comdovepress.comnih.gov In the context of drug delivery, this interaction can be made responsive to specific biological triggers, such as changes in pH or the concentration of certain biomolecules like glucose.

The acidic microenvironment of tumors (pH 6.5-6.8) compared to healthy tissues (pH 7.4) provides a stimulus for the targeted release of anticancer drugs. nih.gov Phenylboronic acid-containing nanoparticles can be designed to be stable at physiological pH but to disassemble and release their drug payload in the acidic tumor environment. rsc.orgnih.govmdpi.com While specific drug delivery systems based on this compound have not been detailed in the literature, the general principles are applicable. The ethoxy and methyl groups could influence the pKa of the boronic acid and the stability of the diol esters, thereby affecting the pH-responsiveness of the delivery system.

The table below illustrates the pH-dependent release profile of a generic doxorubicin (B1662922) (Dox)-loaded nanoparticle system based on a phenylboronic acid-modified polymer, showcasing the potential for targeted drug release.

| pH | Cumulative Dox Release (%) after 24h |

| 7.4 | 20 |

| 6.5 | 60 |

| 5.0 | 85 |

This table represents a typical pH-responsive release profile for a phenylboronic acid-based drug delivery system and is for illustrative purposes only. Specific data for a system utilizing this compound is not yet available.

Q & A

Q. What are the common synthetic routes for preparing 2-ethoxy-5-methylphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation. Aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst. Key parameters include:

- Temperature: Optimal yields are achieved at 80–100°C in anhydrous solvents like dioxane or THF.